![molecular formula C17H13ClN2O4S B5557881 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

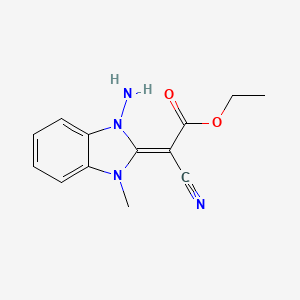

This compound belongs to a class of chemicals known for their varied pharmacological properties, including potential anticancer activities. Such compounds are often synthesized through modifications of known chemical entities to improve their biological activities and physicochemical properties.

Synthesis Analysis

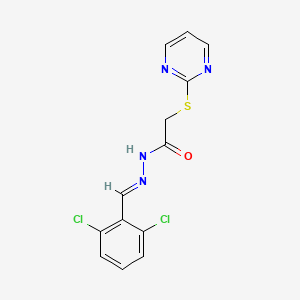

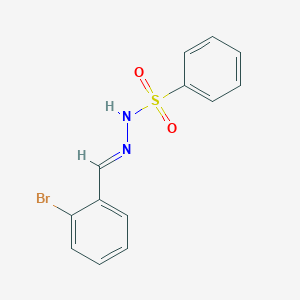

The synthesis of similar compounds typically involves condensation reactions, where a hydrazide component reacts with an aldehyde or ketone to form a Schiff base. This reaction is a cornerstone in synthesizing various sulfonohydrazide derivatives with potential biological activities (Mun et al., 2012).

Molecular Structure Analysis

Crystallographic studies of related compounds reveal that such molecules can exhibit nearly planar structures, facilitating π-π stacking interactions in their solid-state forms. These interactions are crucial for understanding the compound's molecular packing and potential reactivity (Yathirajan et al., 2007).

Chemical Reactions and Properties

These compounds often participate in nucleophilic addition reactions due to the presence of reactive sites within their structures. Such reactivity can be harnessed in the synthesis of more complex derivatives or in understanding their mechanism of action in biological systems (Mahmoud et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are influenced by the molecular structure's planarity and the presence of substituents. These properties are essential for determining the compound's suitability for further pharmaceutical development (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal in designing synthesis routes and predicting interactions with biological targets. Studies on similar compounds offer insights into the potential reactivity patterns and stability profiles of these molecules (Myers, Zheng, & Movassaghi, 1997).

Scientific Research Applications

Synthesis and Chemical Properties

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide belongs to a class of compounds that have been extensively studied for their synthetic routes and chemical behaviors. Research has shown that similar sulfonyl hydrazones derived from chromones are synthesized through condensation reactions and have been investigated for their potential in various applications, including as reagents in organic synthesis and as intermediates in the preparation of more complex molecules. For instance, the synthesis of sulfonyl hydrazones through the reaction of sulfonohydrazides with formylchromones under specific conditions highlights the versatility and reactivity of these compounds in forming stable, biologically active molecules (S. M. A. Abid et al., 2017).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial properties of chromen-derivatives and related compounds. For example, research into coumarinyl Schiff base derivatives synthesized from chromen precursors has demonstrated significant antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (A. Mishra et al., 2014). This suggests that N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide and similar compounds could have applications in addressing antibiotic resistance and developing new antimicrobial strategies.

Applications in Material Science

Compounds with chromen structures have also been explored for their applications in material science, such as in the development of fluorescent probes for biological applications. For instance, a study on a fluorescent probe with high selectivity towards glutathione and cysteine in living cells utilized a chromen-based compound, indicating the potential use of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide derivatives in bioimaging and diagnostic applications (Mingjie Wei et al., 2013).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-11-2-5-14(6-3-11)25(22,23)20-19-9-12-10-24-16-7-4-13(18)8-15(16)17(12)21/h2-10,20H,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVPVKFXOQPQH-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)

![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)